3-Methyl-2-phenylvaleronitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-phenylvaleronitrile is an organic compound with the molecular formula C12H15N. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a valeronitrile backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenylvaleronitrile typically involves the reaction of 3-methyl-2-phenylvaleraldehyde with a suitable cyanide source. One common method is the use of sodium cyanide (NaCN) in the presence of a catalyst such as ammonium chloride (NH4Cl). The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-phenylvaleronitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles.
Major Products
Oxidation: 3-Methyl-2-phenylvaleric acid.
Reduction: 3-Methyl-2-phenylvaleramine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-2-phenylvaleronitrile is utilized in several scientific research areas:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-phenylvaleronitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Diphenylvaleronitrile
- 2-(2-(Diethylamino)-ethyl)-3-methyl-2-phenylvaleronitrile
- 5-Chloro-2-isopropyl-2-phenylvaleronitrile
Uniqueness
3-Methyl-2-phenylvaleronitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. Its structure allows for selective interactions and reactions, making it valuable in targeted synthetic applications and research.
Properties
Molecular Formula |
C12H15N |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-methyl-2-phenylpentanenitrile |
InChI |
InChI=1S/C12H15N/c1-3-10(2)12(9-13)11-7-5-4-6-8-11/h4-8,10,12H,3H2,1-2H3 |
InChI Key |
JYDUUSGXNRLWKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.